Amino-(2,4,6-trimethoxy-phenyl)-acetic acid hydrochloride
CAS No.:
Cat. No.: VC16692605
Molecular Formula: C11H16ClNO5
Molecular Weight: 277.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16ClNO5 |
|---|---|
| Molecular Weight | 277.70 g/mol |
| IUPAC Name | 2-amino-2-(2,4,6-trimethoxyphenyl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO5.ClH/c1-15-6-4-7(16-2)9(8(5-6)17-3)10(12)11(13)14;/h4-5,10H,12H2,1-3H3,(H,13,14);1H |
| Standard InChI Key | GQRIWOZAEQMSDB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C(=C1)OC)C(C(=O)O)N)OC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Amino-(2,4,6-trimethoxy-phenyl)-acetic acid hydrochloride belongs to the class of substituted phenylacetic acids. Its molecular formula is C₁₁H₁₆ClNO₅, with a molecular weight of 277.70 g/mol. The IUPAC name, 2-amino-2-(2,4,6-trimethoxyphenyl)acetic acid hydrochloride, reflects its core structure:
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A phenyl ring with methoxy (-OCH₃) groups at positions 2, 4, and 6.
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An amino (-NH₂) group and a carboxylic acid (-COOH) group bonded to the α-carbon.
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A hydrochloride counterion improving solubility in polar solvents.
The compound’s stereochemistry and electronic configuration are critical for its reactivity. The trimethoxy substitution pattern induces steric hindrance while enhancing electron-donating effects, influencing its behavior in nucleophilic reactions.
Physicochemical Data
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 277.70 g/mol | |
| Exact Mass | 277.072 g/mol | |
| PSA (Polar Surface Area) | 91.01 Ų | |
| LogP (Partition Coefficient) | 1.50 (hydrophobic) | |
| Solubility | High in water, methanol |
The hydrochloride form significantly increases aqueous solubility compared to the free base, making it advantageous for laboratory handling and biological assays. The PSA and LogP values suggest moderate permeability, aligning with its use in drug intermediates requiring balanced hydrophilicity-lipophilicity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step protocol starting from 2,4,6-trimethoxyphenyl precursors. A common route includes:
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Friedel-Crafts Acylation: Introducing an acetyl group to the trimethoxybenzene framework.
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Amination: Replacing the acetyl oxygen with an amino group via catalytic hydrogenation or Stork enamine synthesis.
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Hydrochloride Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt.
Key reaction conditions:
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Catalysts: Palladium on carbon (Pd/C) for hydrogenation.
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Solvents: Ethanol or dichloromethane for solubility optimization.
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Temperature: 25–80°C, depending on the step.
Applications in Pharmaceutical and Organic Chemistry
Drug Intermediate
The compound’s rigid aromatic core and functional groups make it a versatile building block. Notable applications include:
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Anticancer Agents: As a precursor to kinase inhibitors targeting tyrosine kinases overexpressed in tumors.
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Antimicrobials: Functionalization of the amino group enhances binding to bacterial cell wall components.
Mechanistic Studies
Researchers utilize the compound to study:
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Steric Effects: The 2,4,6-trimethoxy substitution’s impact on reaction kinetics in SN² mechanisms.
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Hydrogen Bonding: Role of the hydrochloride in stabilizing transition states during esterification.
Comparative Analysis with Structural Analogues
Substituent Position Effects
Comparing the 2,4,6-trimethoxy derivative with its 3,4,5-isomer (CAS 86053-97-6) reveals distinct properties:
| Property | 2,4,6-Isomer | 3,4,5-Isomer |
|---|---|---|
| Molecular Formula | C₁₁H₁₆ClNO₅ | C₁₁H₁₅NO₅ |
| Melting Point | Not reported | 165–167°C |
| LogP | 1.50 | 1.49 |
| Applications | Drug intermediate | Peptide synthesis |
The 3,4,5-isomer’s higher melting point suggests stronger crystalline packing, while similar LogP values indicate comparable solubility profiles .
Functional Group Variations
Replacing methoxy with methyl groups (as in 2-Oxo-2-[(2,4,6-trimethylphenyl)amino]acetic acid, PubChem CID 12688008) reduces polarity (LogP = 2.10) but enhances thermal stability . Such variations tailor the compound for specific industrial applications, such as polymer additives .
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